Epicatechin-7-glucuronide

Descripción general

Descripción

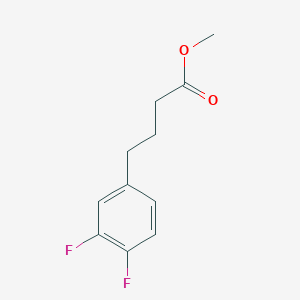

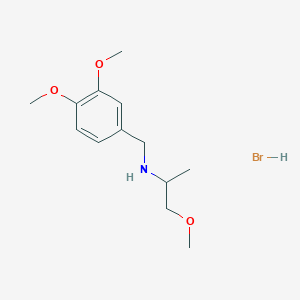

Epicatechin-7-glucuronide belongs to the class of organic compounds known as flavonoid-7-o-glucuronides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to glucuronic acid at the C7-position .

Synthesis Analysis

Research has shown that epicatechin undergoes rapid phase-II metabolism to form a wide range of metabolites, including structurally related epicatechin metabolites (SREM) containing an intact C-ring .

Molecular Structure Analysis

The chemical structure of Epicatechin-7-glucuronide involves a flavonoid core with a glucuronic acid moiety attached at the C7-position. The presence of glucuronic acid confers water solubility and facilitates its excretion .

Chemical Reactions Analysis

Epicatechin-7-glucuronide is metabolized in the body, leading to various conjugated and/or methylated forms. These metabolites circulate in the blood and are excreted in urine after the administration of catechin-containing foods .

Physical And Chemical Properties Analysis

The physical and chemical properties of Epicatechin-7-glucuronide include its semi-standard non-polar nature and Kovats RI values .

Aplicaciones Científicas De Investigación

Bioanalytical Standards and Pharmacological Effects

- Synthesis and Characterization : Epicatechin glucuronides, including Epicatechin-7-glucuronide, are synthesized and characterized for use as bioanalytical standards. Their stability in solid state and aqueous solutions is crucial for research in biological and pharmacological effects of epicatechin in humans (Zhang et al., 2013).

Antioxidant Activity

- In Vitro Studies : Epicatechin-7-glucuronide demonstrates marked antioxidative properties, contributing to superoxide radical scavenging activity and reducing plasma oxidation (Natsume et al., 2004).

Neuroprotective Effects

- Cellular Mechanisms : The impact of epicatechin and its glucuronide metabolites, such as Epicatechin-7-glucuronide, on oxidative stress-induced cell death in neurons and fibroblasts has been investigated, highlighting their neuroprotective potential (Spencer et al., 2001).

Bioavailability and Metabolism

- Metabolic Pathways : Studies on the absorption, metabolism, distribution, and excretion of epicatechin elucidate the role of metabolites like Epicatechin-7-glucuronide in biological systems. Their formation and presence in blood and urine suggest how catechins are metabolized and circulated in the body after consumption of catechin-containing foods (Natsume et al., 2003).

Brain Bioactivity

- Uptake and Brain Activity : The presence of Epicatechin-7-glucuronide in rat brain tissue following oral ingestion of epicatechin is significant for understanding its potential effects on brain health and function (Abd El Mohsen et al., 2002).

Antioxidative and Anti-inflammatory Activities

- Inhibitory Effects on Peroxynitrite : Epicatechin-7-glucuronide, among other epicatechin metabolites, exhibits antioxidative activity against oxidative damages, such as peroxynitrite-mediated nitrotyrosine formation, which is relevant for understanding its role in inflammatory processes (Natsume et al., 2007).

Comparative Human and Animal Metabolism

- Glucuronidation and Sulfation : Research on the metabolism of (-)-epicatechin highlights differences in glucuronidation and sulfation between humans and rats, with implications for understanding the bioactivity of Epicatechin-7-glucuronide in different species (Vaidyanathan & Walle, 2002).

NADPH Oxidase Inhibition

- Effects on Endothelial Cells : Studies suggest that epicatechin glucuronides, including Epicatechin-7-glucuronide, may target endothelial NADPH oxidase, which is a crucial aspect of dietary flavonoids' role in cardiovascular health (Steffen et al., 2008).

Synthesis for Bioactivity Studies

- Enzymatic Synthesis : The enzymatic synthesis of substituted epicatechins, including glucuronidated forms like Epicatechin-7-glucuronide, is explored for bioactivity studies in neurological disorders, offering insight into their potential therapeutic applications (Blount et al., 2012).

Modulation of Neuronal Signaling

- Impact on Neuronal Viability and Synaptic Plasticity : Epicatechin and its metabolites, such as Epicatechin-7-glucuronide, have been studied for their ability to influence neuronal signaling pathways, including effects on synaptic plasticity and neurotransmission (Schroeter et al., 2007).

Comprehensive Review of Bioavailability

- Review on Absorption and Metabolism : A thorough review of the bioavailability of (-)-epicatechin, including the role of metabolites like Epicatechin-7-glucuronide, offers insights into how these compounds are absorbed, metabolized, and excreted in humans (Borges et al., 2017).

Mecanismo De Acción

Epicatechin has been associated with antioxidant properties and cardiovascular benefits. It inhibits myostatin expression and atrogenes MAFbx, FOXO, and MuRF1, promoting skeletal muscle differentiation. Additionally, it positively affects factors related to myogenic actions (MyoD, Myf5, and myogenin) and mitochondrial biosynthesis in muscle fibers .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O12/c22-10-2-1-7(3-12(10)24)18-13(25)6-9-11(23)4-8(5-14(9)32-18)31-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-5,13,15-19,21-28H,6H2,(H,29,30)/t13-,15+,16+,17-,18-,19+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWDKTKDGDLDTP-BBGDWMAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001341518 | |

| Record name | Epicatechin 7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001341518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epicatechin-7-glucuronide | |

CAS RN |

389136-63-4 | |

| Record name | Epicatechin-7-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389136634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epicatechin 7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001341518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPICATECHIN-7-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HIH3MX5PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1432217.png)

![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1432219.png)

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1432229.png)

![(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride](/img/structure/B1432232.png)

![2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate](/img/structure/B1432234.png)

![4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B1432237.png)